2-(5-Ethyl-1,2,4-oxadiazol-3-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Ethyl-1,2,4-oxadiazol-3-yl)ethanamine is a heterocyclic compound featuring a five-membered ring containing two nitrogen atoms and one oxygen atom. This compound is part of the oxadiazole family, known for its diverse applications in medicinal chemistry, material science, and other fields due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)ethanamine typically involves the reaction of amidoximes with carboxylic acids or their derivatives. One efficient method includes the reaction of amidoximes with isatoic anhydrides in a NaOH-DMSO medium at ambient temperature . This method allows for the formation of the oxadiazole ring without the need for protective groups, resulting in moderate to excellent yields.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of heterocyclic synthesis, such as the use of high-throughput reactors and optimization of reaction conditions for scalability, are likely applicable.
Chemical Reactions Analysis
Types of Reactions
2-(5-Ethyl-1,2,4-oxadiazol-3-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole oxides, while reduction can produce amine derivatives .
Scientific Research Applications
2-(5-Ethyl-1,2,4-oxadiazol-3-yl)ethanamine has several scientific research applications:
Medicinal Chemistry: It is used in the development of anti-infective agents, anticancer drugs, and other pharmaceuticals due to its ability to interact with biological targets.
Material Science: The compound’s unique structural properties make it useful in the synthesis of high-energy materials and fluorescent dyes.
Mechanism of Action
The mechanism of action of 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)ethanamine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole: A regioisomer with similar structural properties but different electronic environments.
1,3,4-Oxadiazole: Another regioisomer with distinct chemical behavior.
1,2,5-Oxadiazole:
Uniqueness
2-(5-Ethyl-1,2,4-oxadiazol-3-yl)ethanamine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in various applications, particularly in medicinal chemistry and material science .
Properties
Molecular Formula |
C6H11N3O |
---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
2-(5-ethyl-1,2,4-oxadiazol-3-yl)ethanamine |
InChI |
InChI=1S/C6H11N3O/c1-2-6-8-5(3-4-7)9-10-6/h2-4,7H2,1H3 |
InChI Key |
HLMOXJDQNDGESR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=NO1)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.